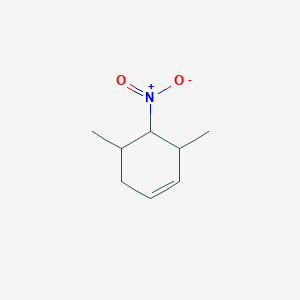

3,5-Dimethyl-4-nitrocyclohex-1-ene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dimethyl-4-nitrocyclohex-1-ene is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Organic Chemistry

1.1. Diels-Alder Reactions

One of the primary applications of 3,5-Dimethyl-4-nitrocyclohex-1-ene is in Diels-Alder reactions, where it serves as a diene or dienophile. Its nitro group enhances the electrophilicity of the double bond, making it a valuable reagent in synthesizing complex organic molecules. For instance, studies have demonstrated that its reactivity can be tuned by modifying substituents on the cyclohexene ring, allowing for the formation of various cycloadducts with high regioselectivity and yield .

1.2. Michael Additions

The compound can also participate in Michael addition reactions, where it acts as an electrophile in the presence of nucleophiles. This application is particularly relevant in synthesizing substituted cyclohexenes and other polycyclic compounds. The ability to introduce different functional groups through these reactions expands its utility in organic synthesis .

Material Science

2.1. Polymer Chemistry

In material science, this compound has been explored as a building block for polymer synthesis. Its reactive double bond can be incorporated into polymer backbones, leading to materials with tailored properties for specific applications such as coatings, adhesives, and sealants. The incorporation of nitro groups can enhance the thermal stability and mechanical strength of the resulting polymers .

2.2. Photopolymerization

The compound's ability to undergo photopolymerization makes it suitable for applications in photolithography and UV-curable coatings. When exposed to UV light, this compound can form cross-linked networks that are useful in creating durable surfaces and protective coatings .

Biological Applications

3.1. Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group is believed to contribute to this activity by interfering with microbial cell wall synthesis .

3.2. Cytotoxicity Against Cancer Cells

Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The structure's specific modifications can lead to enhanced selectivity towards cancer cells while sparing normal cells, indicating potential for development into anticancer agents .

Table 1: Summary of Applications

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of compounds similar to this compound, establishing a correlation between structural features and biological activity. Modifications to the nitro group significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential for development into anticancer agents.

化学反応の分析

Allylic Alkylation Reactions

The nitro group at position 4 enhances electrophilic activation of adjacent positions, enabling participation in allylic alkylation. Under nucleophilic catalysis with dimeric cinchona alkaloids (e.g., 5f ), this compound reacts with Morita–Baylis–Hillman (MBH) carbonates via an S~N~2′ mechanism . The nitro group stabilizes intermediate anions (B ), facilitating enantioselective alkylation.

Key Data :

-

Yield : Up to 83% for alkylated products.

-

Enantiocontrol : >99% ee achieved under optimized conditions .

-

Applications : Products serve as precursors to dicarboxylic acids after nitro-to-carboxyl group transformations .

Reduction of the Nitro Group

The nitro group undergoes chemoselective reduction to an amine using Zn in acetic acid. This preserves the cyclohexene backbone and stereochemical integrity .

Reaction Pathway :

This compoundZn/HOAc4-Amino-3,5-dimethylcyclohex-1-ene

Outcomes :

Electrophilic Bromination

The electron-deficient double bond undergoes bromination, with regiochemistry directed by the nitro and methyl groups. While direct data for this compound is limited, analogous nitrocyclohexanes brominate preferentially at the allylic position .

Theoretical Pathway :

This compound+Br2→1,2-Dibromo-3,5-dimethyl-4-nitrocyclohexane

Conditions : Br~2~ in CCl~4~ or CHCl~3~ at 0–25°C .

Methylation via Diazomethane

Acidic protons α to the nitro group (e.g., at position 3 or 5) are methylated using diazomethane and BF~3~ catalysis .

Example Reaction :

This compoundCH2N2/BF3Methyl ether derivatives

Yield : 37–52% for analogous systems .

Radical-Mediated Decomposition

Under thermal or photolytic conditions, homolytic cleavage of the C–NO~2~ bond generates aminomethyl and nitrogen dioxide radicals . These radicals recombine or react with oxygen, leading to oxidative products.

Pathway :

This compoundΔ or hνRadical intermediates→Oxidized or dimerized products

Applications : Potential for polymer initiation or crosslinking .

Mechanistic Insights

-

Nitro Group Effects : The nitro group withdraws electron density, enhancing electrophilic substitution at the allylic position while stabilizing anions for nucleophilic reactions .

-

Steric Influence : 3,5-Dimethyl groups hinder reactions at positions 3 and 5, directing reactivity to the nitro-adjacent site.

特性

CAS番号 |

96614-70-9 |

|---|---|

分子式 |

C8H13NO2 |

分子量 |

155.19 g/mol |

IUPAC名 |

3,5-dimethyl-4-nitrocyclohexene |

InChI |

InChI=1S/C8H13NO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-4,6-8H,5H2,1-2H3 |

InChIキー |

GEBFLOIXNVFVNX-UHFFFAOYSA-N |

正規SMILES |

CC1CC=CC(C1[N+](=O)[O-])C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。